1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine
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Overview
Description
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.38 . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine involves several steps. One common method includes the reaction of 4-methylpiperidine with 4-(ethylsulfonyl)-2-nitrobenzene under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine can be compared with similar compounds such as:
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine: This compound has a similar structure but lacks the methyl group on the piperidine ring.
1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-methylpiperidine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(19,20)12-4-5-13(14(10-12)16(17)18)15-8-6-11(2)7-9-15/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMANDUFHAYVNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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